3-(1,3-Benzodioxol-5-yl)-5-(2-fluorobenzyl)-1,2,4-oxadiazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(2-fluorobenzyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorobenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a benzodioxole derivative with a fluorobenzyl hydrazine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-(2-fluorobenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-(2-fluorobenzyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorobenzyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-5-(2-chlorobenzyl)-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-(2-bromobenzyl)-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-(2-methylbenzyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorobenzyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C16H11FN2O3 |
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Molecular Weight |
298.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11FN2O3/c17-12-4-2-1-3-10(12)8-15-18-16(19-22-15)11-5-6-13-14(7-11)21-9-20-13/h1-7H,8-9H2 |
InChI Key |
DAFTVZQYEGAHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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